molecular formula C13H12ClNO2S B7734197 N-Benzyl-3-chloro-benzenesulfonamide CAS No. 16937-20-5

N-Benzyl-3-chloro-benzenesulfonamide

Cat. No.: B7734197
CAS No.: 16937-20-5
M. Wt: 281.76 g/mol
InChI Key: BQZRGQCTSXEEFW-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-benzenesulfonamide (CAS 16937-20-5) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a valuable scaffold in the design and development of enzyme inhibitors. Its core research value lies in its application as a zinc-binding group in the investigation of human carbonic anhydrase (hCA) inhibitors, which are being studied for their potential in managing conditions like glaucoma . Furthermore, structurally related indolic benzenesulfonamides are being explored for their anti-proliferative properties, with research indicating they can act as tubulin polymerization inhibitors targeting the colchicine binding site, thereby altering mechanisms in cancer cell studies . The molecular structure features a chlorobenzene sulfonamide group linked to a benzyl moiety, providing a versatile template for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore interactions with the hydrophobic and hydrophilic subpockets of enzyme active sites, particularly in the context of the "tail approach" for developing isoform-selective inhibitors . The compound has a molecular formula of C13H12ClNO2S and a molecular weight of 281.75 g/mol . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRGQCTSXEEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263893
Record name 3-Chloro-N-(phenylmethyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16937-20-5
Record name 3-Chloro-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16937-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Benzyl 3 Chloro Benzenesulfonamide

Established Synthetic Routes to N-Benzyl-3-chloro-benzenesulfonamide

The synthesis of this compound is primarily achieved through well-established reactions that form the core of sulfonamide chemistry. These methods are reliable and can be adapted for various scales of production.

Nucleophilic Substitution Reactions in Benzenesulfonamide (B165840) Synthesis

The fundamental reaction for the formation of the sulfonamide bond in this compound is a nucleophilic substitution. In this process, a nucleophile attacks the electrophilic sulfur atom of a sulfonyl derivative. The most common precursor for this synthesis is 3-chlorobenzenesulfonyl chloride. This compound features a highly electrophilic sulfonyl chloride group, making it susceptible to attack by nucleophiles.

Benzylamine (B48309) serves as the primary nucleophile in this reaction. The nitrogen atom of benzylamine, with its lone pair of electrons, attacks the sulfur atom of 3-chlorobenzenesulfonyl chloride. This initial attack is followed by the elimination of a chloride ion, a good leaving group, which drives the reaction forward. This classic nucleophilic acyl substitution-type mechanism is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, thereby preventing the protonation of the benzylamine and ensuring its availability as a nucleophile.

Amidation and Sulfonylation Strategies

The formation of this compound can be viewed from two perspectives: as an amidation of a sulfonic acid derivative or as a sulfonylation of an amine. In the context of amidation, 3-chlorobenzenesulfonyl chloride acts as the acylating agent, transferring the 3-chlorobenzenesulfonyl group to the benzylamine.

From a sulfonylation viewpoint, benzylamine is the substrate that undergoes sulfonylation. The reaction with 3-chlorobenzenesulfonyl chloride introduces the sulfonyl group onto the nitrogen atom of the amine. This reaction is typically performed in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature. The use of a tertiary amine base, like triethylamine (B128534) or pyridine, is common to scavenge the HCl produced during the reaction. The general reaction scheme is presented below:

Reaction Scheme for the Synthesis of this compound

Reactant 1Reactant 2Reagents/ConditionsProduct
3-Chlorobenzenesulfonyl chlorideBenzylamineTriethylamine, Dichloromethane, Room TemperatureThis compound

This straightforward and high-yielding reaction is the most prevalent method for preparing the title compound.

Derivatization and Scaffold Modification of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of derivatives. These modifications can be targeted at the sulfonamide nitrogen, the two aromatic rings, and the benzylic methylene (B1212753) bridge.

N-Alkylation and N-Aralkylation Strategies

The hydrogen atom on the sulfonamide nitrogen of this compound is acidic and can be removed by a suitable base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl or aralkyl halides, in an N-alkylation or N-aralkylation reaction. who.int This strategy allows for the introduction of a wide range of substituents at the nitrogen atom, further diversifying the chemical space around the core scaffold.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) to deprotonate the sulfonamide. who.int The resulting sodium salt of the sulfonamide then readily undergoes nucleophilic substitution with an appropriate halide.

Table of N-Alkylation/Aralkylation Reactions of a Related N-Aryl-4-chlorobenzenesulfonamide who.int

Starting SulfonamideElectrophileBaseSolventProduct
N-Alkyl/aryl-4-chlorobenzenesulfonamideEthyl iodideNaHDMFN-Alkyl/aryl-N-ethyl-4-chlorobenzenesulfonamide
N-Alkyl/aryl-4-chlorobenzenesulfonamideBenzyl (B1604629) chlorideNaHDMFN-Alkyl/aryl-N-benzyl-4-chlorobenzenesulfonamide
N-Alkyl/aryl-4-chlorobenzenesulfonamide4-Chlorobenzyl chlorideNaHDMFN-Alkyl/aryl-N-(4-chlorobenzyl)-4-chlorobenzenesulfonamide

Note: This table is based on a study of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives, which demonstrates the general applicability of this synthetic strategy to related structures. who.int

Regioselective Substitutions on Aromatic Rings

The two aromatic rings of this compound present opportunities for electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents.

On the 3-chlorobenzenesulfonyl ring, the chlorine atom is an ortho-, para-directing deactivator, while the sulfonamide group is a meta-directing deactivator. The combined effect of these two groups makes further substitution on this ring challenging and will likely lead to a mixture of products. Theoretical studies on the electrophilic nitration of benzenesulfonic acid suggest that the substitution occurs preferentially at the meta position relative to the sulfonic acid group. rsc.org

The benzyl ring, being attached to the electron-withdrawing sulfonamide group through a methylene spacer, is activated towards electrophilic substitution and will direct incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur primarily on the benzyl moiety.

Diversification of the Benzyl Moiety

The benzyl group itself can be a site for chemical modification. One common approach is to start with a substituted benzylamine in the initial synthesis, which directly incorporates a modified benzyl moiety into the final product. For example, using a methoxy- or chloro-substituted benzylamine in the reaction with 3-chlorobenzenesulfonyl chloride would yield the corresponding N-(substituted-benzyl)-3-chloro-benzenesulfonamide.

Alternatively, the benzyl group of the pre-formed this compound can be functionalized. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution reactions. Furthermore, oxidation of the benzylic methylene group can lead to the corresponding benzoyl derivative.

Advanced Synthetic Approaches for this compound Derivatives

The synthesis of derivatives of this compound has evolved beyond traditional methods, embracing advanced approaches that offer improved efficiency, milder reaction conditions, and the potential for creating diverse molecular libraries. These modern techniques, including transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and flow chemistry, are pivotal in exploring the chemical space around this sulfonamide core.

One of the key strategies for creating derivatives involves the N-alkylation or N-arylation of a parent N-benzyl-3-chlorobenzenesulfonamide. While conventional methods using a base and an alkyl/aryl halide are effective, they can require harsh conditions and long reaction times. Advanced methodologies provide significant improvements. For instance, a study on the synthesis of N-substituted derivatives of the related N-benzyl-4-chlorobenzenesulfonamide demonstrated a robust method where the parent sulfonamide is first deprotonated with sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the introduction of various electrophiles. This general approach is readily applicable to the 3-chloro isomer.

More sophisticated approaches leverage the power of catalysis and alternative energy sources to drive these transformations more efficiently.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium, copper, and rhodium catalysts have revolutionized the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives that are often difficult to access through classical nucleophilic substitution. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from related sulfonamide syntheses are directly transferable.

For example, palladium-catalyzed C-H activation is a powerful tool for creating complex molecular architectures. A rhodium(III)-catalyzed regioselective C-H alkenylation of N-benzylpyrazoles showcases the potential to functionalize the benzyl group of this compound. This type of reaction, directed by a coordinating group, could allow for the introduction of various substituents onto the aromatic ring of the benzyl moiety.

Copper-catalyzed three-component reactions have also emerged as an efficient way to assemble complex molecules. A copper-catalyzed carboamination of styrenes with potassium alkyltrifluoroborates and amines or amides provides a blueprint for how derivatives could be constructed in a single step.

The following table illustrates representative conditions for N-substitution on a related benzenesulfonamide scaffold, which can be extrapolated for the synthesis of this compound derivatives.

Catalyst/ReagentElectrophile/Coupling PartnerSolventBaseTemperatureYield (%)
Sodium HydrideEthyl IodideDMF-Room TempHigh
Sodium HydrideBenzyl ChlorideDMF-Room TempHigh
Sodium Hydride4-Chlorobenzyl ChlorideDMF-Room TempHigh
Sodium HydrideVarious Alkyl/Aralkyl HalidesDMF-Room TempModerate to High

The data in this table is based on methodologies developed for the analogous N-benzyl-4-chlorobenzenesulfonamide and is representative of the conditions applicable to the 3-chloro isomer.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. nih.gov The N-alkylation of the sulfonamide nitrogen in this compound is particularly amenable to this technology. Studies on the microwave-assisted N-alkylation of other heterocyclic systems, such as isatin, have shown that reactions that take many hours under conventional heating can be completed in minutes. nih.gov In a typical procedure, the sulfonamide, an alkyl halide, and a base like potassium carbonate are irradiated in a solvent such as DMF. nih.gov

The benefits of microwave-assisted synthesis for similar transformations are highlighted below:

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
N-Alkylation12-24 hours5-30 minutesOften Significant
Benzyl-TransferHoursMinutesMaintained or Improved

This table provides a comparative overview of reaction times and yields for transformations analogous to the derivatization of this compound.

Flow Chemistry

Continuous flow chemistry offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of a related compound, N,N-dibenzyl-4-chlorobenzenesulfonamide, has been successfully demonstrated in a continuous flow system. In this setup, solutions of the starting materials are pumped through a heated reactor coil, allowing for precise control over reaction parameters and leading to high-purity product with impressive productivity. This methodology could be adapted for the large-scale production of this compound and its subsequent derivatization in a continuous manner.

Advanced Structural Characterization of N Benzyl 3 Chloro Benzenesulfonamide and Its Analogs

Spectroscopic Analysis of N-Benzyl-3-chloro-benzenesulfonamide

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts—the 3-chlorobenzenesulfonyl and N-benzyl groups—and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the methylene (B1212753) protons of the benzyl (B1604629) group. The protons on the 3-chlorobenzenesulfonyl ring would appear as a complex multiplet in the aromatic region (approximately 7.5-7.9 ppm), influenced by the electron-withdrawing effects of the sulfonyl group and the chlorine atom. The five protons of the benzyl group's phenyl ring would likely resonate as a multiplet around 7.2-7.4 ppm. The methylene protons (CH₂) adjacent to the nitrogen would present as a doublet around 4.3-4.6 ppm, coupled to the N-H proton. The sulfonamide N-H proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the 3-chlorobenzenesulfonyl ring are expected to appear in the 125-142 ppm range, with the carbon bearing the chlorine atom and the carbon attached to the sulfur atom showing distinct chemical shifts. The carbons of the benzyl group's phenyl ring would resonate around 127-138 ppm. The methylene carbon (CH₂) would be anticipated in the aliphatic region, typically around 44-48 ppm.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
Aromatic CH (chlorophenyl)7.5 - 7.9Multiplet
Aromatic CH (benzyl)7.2 - 7.4Multiplet
NHVariableBroad Singlet
CH₂4.3 - 4.6Doublet
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C (chlorophenyl)125 - 142
Aromatic C (benzyl)127 - 138
CH₂44 - 48

Infrared (IR) Vibrational Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key vibrational modes would be those of the sulfonamide group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibration should appear as a peak in the region of 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. The S-N stretching mode is typically observed in the range of 900-950 cm⁻¹. chemicalbook.com

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3300
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
S=O Asymmetric Stretch1330 - 1370
S=O Symmetric Stretch1150 - 1180
S-N Stretch900 - 950

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₂ClNO₂S), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 297.0 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with about one-third the intensity of the M peak). Common fragmentation pathways would likely involve the cleavage of the S-N bond and the C-S bond. A prominent fragment would be the benzyl cation [C₇H₇]⁺ at m/z 91. Another significant fragment would correspond to the 3-chlorobenzenesulfonyl moiety or its further fragments.

Crystallographic Investigations of this compound Derivatives

While the crystal structure of this compound itself is not publicly documented, the analysis of its close analogs and derivatives provides a robust framework for understanding its solid-state architecture.

Single-Crystal X-ray Diffraction Studies

A study on N-allyl-N-benzyl-4-methylbenzenesulfonamide , an analog where the chloro-substituent is replaced by a methyl group and an allyl group is present on the nitrogen, revealed an orthorhombic Pna2₁ space group. rsc.orgrsc.org The sulfur atom in this derivative exhibits a slightly distorted tetrahedral geometry. rsc.org The S=O bond lengths were found to be approximately 1.429 Å and 1.434 Å. rsc.org

In another related compound, N-(3-Chlorobenzoyl)benzenesulfonamide , the molecule is twisted at the nitrogen atom. hmdb.ca The dihedral angle between the two benzene rings is 87.5 (1)°. hmdb.ca This significant twist is a common feature in such multi-ring systems.

Table 3: Crystallographic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide

ParameterValue rsc.orgrsc.org
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
V (ų)1600.3 (3)
Z4

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules pack in a crystal is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. In sulfonamides, the N-H group can act as a hydrogen bond donor, and the sulfonyl oxygens can act as hydrogen bond acceptors.

In the crystal structure of N-(3-Chlorobenzoyl)benzenesulfonamide , molecules form inversion-related dimers linked by pairs of N—H⋯O(S) hydrogen bonds. hmdb.ca This type of hydrogen bonding is a common and stabilizing motif in the crystal structures of sulfonamides.

For N-allyl-N-benzyl-4-methylbenzenesulfonamide , the molecules are linked through C-H···N hydrogen bonds and C-H···π interactions. rsc.orgrsc.org The absence of an N-H donor in this tertiary sulfonamide leads to weaker intermolecular interactions dominating the crystal packing. Based on these analogs, it can be inferred that this compound, having a secondary sulfonamide group, would likely exhibit strong N—H⋯O hydrogen bonding, playing a crucial role in its crystal lattice formation.

Molecular Conformation and Dihedral Angle Analysis

The precise three-dimensional arrangement of a molecule, or its conformation, is fundamental to its physical and chemical properties. In the case of this compound and its analogs, the relative orientations of the aromatic rings and the sulfonamide bridge are of particular interest. These orientations are quantitatively described by dihedral angles.

The molecular structure of N-benzyl benzenesulfonamide (B165840) analogs is characterized by a degree of conformational flexibility around the S-N bond. For instance, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide , the aryl groups are oriented gauche with respect to the S1-N1 bond. nsf.gov This is evidenced by the C1-S1-N1-C11 torsion angle of 84.2(2)°. nsf.gov The geometry around the sulfur atom in this analog deviates slightly from an ideal tetrahedron. nsf.gov

In a related compound, N-(3-Chlorobenzoyl)benzenesulfonamide , the molecule exhibits a significant twist at the nitrogen atom. The dihedral angle between the sulfonyl benzene ring and the C—SO₂—NH—C—O segment is 89.9(1)°. nih.gov Furthermore, the two benzene rings are twisted with respect to each other, with a dihedral angle of 87.5(1)°. nih.gov This is a notable deviation from its non-chlorinated analog, N-(benzoyl)benzenesulfonamide, where the corresponding angle is 80.3(1)°. nih.gov

Another relevant analog, N-(3-chlorophenyl)benzenesulfonamide , also displays a non-planar conformation. The two aromatic rings in this molecule form a dihedral angle of 65.4(1)°. nih.gov This differs from the ortho-substituted analog, N-(2-chlorophenyl)-benzenesulfonamide, which has a smaller dihedral angle of 49.1(1)°. nih.gov

For N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide , which contains the N-benzyl group of our primary interest, the dihedral angle between the two phenyl rings (one from the benzenesulfonamide and one from the benzyl group) is 48.93(18)°. nih.gov These rings make dihedral angles of 38.37(17)° and 86.50(19)° with the benzene ring of the 2-methoxyphenyl group. nih.gov

Based on these data from closely related structures, it can be inferred that this compound likely adopts a twisted conformation, with significant dihedral angles between its two aromatic rings. The presence of the flexible benzyl group attached to the sulfonamide nitrogen allows for a range of conformations.

Compound NameDihedral Angle DescriptionAngle (°)
N-allyl-N-benzyl-4-methylbenzenesulfonamideC1-S1-N1-C11 torsion angle84.2(2) nsf.gov
N-(3-Chlorobenzoyl)benzenesulfonamideBetween the sulfonyl benzene ring and the C—SO₂—NH—C—O segment89.9(1) nih.gov
N-(3-Chlorobenzoyl)benzenesulfonamideBetween the two benzene rings87.5(1) nih.gov
N-(3-chlorophenyl)benzenesulfonamideBetween the two aromatic rings65.4(1) nih.gov
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamideBetween the two phenyl rings48.93(18) nih.gov

Crystal Packing Motifs

In the crystal structure of N-(3-Chlorobenzoyl)benzenesulfonamide , the molecules are linked by pairs of N—H⋯O(S) hydrogen bonds, forming inversion-related dimers. nih.gov This hydrogen bonding is a dominant feature in the crystal packing of many sulfonamides. Similarly, molecules of N-(3-chlorophenyl)benzenesulfonamide are connected by intermolecular N—H⋯O hydrogen bonds, which create chains running along the b-axis of the crystal. nih.gov

For analogs that lack the N-H donor for classical hydrogen bonding, other interactions become prominent. In N-allyl-N-benzyl-4-methylbenzenesulfonamide , the molecules are linked through C-H···N hydrogen bonds and C-H···π interactions. nsf.gov This demonstrates that even in the absence of strong hydrogen bond donors, weaker interactions can effectively guide the crystal packing.

The study of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide also highlights the importance of hydrogen bonding, with intermolecular N—H⋯O and C—H⋯O interactions being the dominant features in its crystal packing. nih.gov

Given these findings, the crystal packing of this compound is likely to be influenced by a combination of these interactions. As it lacks an N-H bond, classical hydrogen bonding will not be present. Therefore, it is anticipated that its crystal structure will be stabilized by a network of weak interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings.

Compound NameDominant Intermolecular Interactions
N-(3-Chlorobenzoyl)benzenesulfonamideN—H⋯O(S) hydrogen bonds forming dimers nih.gov
N-(3-chlorophenyl)benzenesulfonamideIntermolecular N—H⋯O hydrogen bonds forming chains nih.gov
N-allyl-N-benzyl-4-methylbenzenesulfonamideC-H···N hydrogen bonds and C-H···π interactions nsf.gov
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamideWeak intramolecular C—H···O interactions and π–π stacking nih.gov
4-bromo-N-(propylcarbamoyl)benzenesulfonamideN—H⋯O and C—H⋯O hydrogen bonds nih.gov

Computational and Theoretical Studies of N Benzyl 3 Chloro Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the spectroscopic behavior of N-Benzyl-3-chloro-benzenesulfonamide. These ab initio methods provide a foundational understanding of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311G++(d,p), is commonly employed for such analyses on sulfonamide derivatives. These calculations yield optimized molecular geometries, bond lengths, and bond angles.

Calculations of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also performed. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. google.com In many sulfonamides, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is distributed over the sulfonyl group and the other aromatic moiety, indicating the likely sites for electronic transitions. nih.gov

Table 1: Representative Geometric Parameters for a Related Benzenesulfonamide (B165840) Derivative (Data based on a similar sulfonamide structure; specific data for this compound is not available in the cited literature)

ParameterBond Length (Å) / Bond Angle (°)Source
S–O (average)1.424 mkjc.in
S–N1.67 (approx.)General sulfonamide data
C–S1.783 mkjc.in
O–S–O Angle119.7 mkjc.in
C–S–N Angle107 (approx.)General sulfonamide data

Theoretical calculations are frequently used to predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). These theoretical spectra are then compared with experimental data to confirm the molecular structure. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental values for various sulfonamide compounds. sci-hub.seresearchgate.net For example, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides are typically predicted and observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions for related molecules have shown good correlation with experimental data, aiding in the assignment of signals to specific protons and carbon atoms in the structure. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its preferred shapes to its interactions with biological macromolecules.

This compound possesses significant conformational flexibility due to the rotatable bonds in the benzyl (B1604629) and sulfonamide linkages. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. The optimized geometries obtained from these studies are crucial for understanding how the molecule will present itself in a biological environment. For the related molecule N-(3-chlorobenzoyl)benzenesulfonamide, the conformation of the N-H bond is anti to the C=O bond, and the molecule is twisted at the nitrogen atom. mkjc.in

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for predicting the interaction of this compound with protein targets. Studies on other sulfonamide derivatives have shown that the sulfonyl oxygens and the N-H group are key hydrogen bond acceptors and donors, respectively. The aromatic rings can participate in hydrophobic and π-π stacking interactions with amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. For example, in a study of novel sulfonamide derivatives targeting a bacterial enzyme, strong hydrogen bonds were observed between the sulfonyl oxygen and arginine and serine residues.

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the molecule and the protein over time, providing insights into the stability of the predicted interactions.

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction

In silico methods are instrumental in predicting the biological activity of a molecule based on its structure, a concept known as the Structure-Activity Relationship (SAR). Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For sulfonamides, QSAR studies often use molecular descriptors such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters to predict activity. acs.org While a specific QSAR model for this compound is not available, the principles can be applied. For instance, the presence and position of the chloro-substituent on the benzene (B151609) ring significantly influence the electronic properties and, consequently, the binding affinity of the molecule to its target. The development of 2D- and 3D-QSAR models for series of sulfonamides helps in identifying the key structural features required for a particular biological activity and in designing new, more potent analogues. acs.org

Biological Activity and Structure Activity Relationship Sar of N Benzyl 3 Chloro Benzenesulfonamide Derivatives

Enzyme Inhibition Potentials of N-Benzyl-3-chloro-benzenesulfonamide Analogs

Derivatives based on the N-benzylsulfonamide framework have been extensively studied as inhibitors of several key enzyme families. The following sections delineate the inhibitory activities against carbonic anhydrases, cholinesterases, alpha-glucosidase, lipoxygenase, and bacterial cell division proteins.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.com The primary sulfonamide group is crucial for activity, as it coordinates to the zinc ion within the enzyme's active site. researchgate.net Structure-activity relationship (SAR) studies have shown that attaching various tail groups to the benzene (B151609) ring can modulate inhibitory potency and isoform selectivity. researchgate.net This "tail approach" has been used to design inhibitors that can differentiate between the ubiquitous cytosolic isoforms (like CA I and II) and the tumor-associated transmembrane isoforms (CA IX and XII). mdpi.comresearchgate.net

Research into 4-(3-benzyl-guanidino)benzenesulfonamides, which are structurally related to the core compound, has provided significant insights. researchgate.netyoutube.comnih.gov A series of these derivatives demonstrated potent, subnanomolar inhibition against the brain-associated isoform CA VII, which is implicated in neuropathic pain. researchgate.netyoutube.com The SAR for this series indicated that substitutions on the benzyl (B1604629) ring were critical for achieving selectivity over the off-target isoforms CA I and II. youtube.comnih.gov For instance, compounds with specific substitutions on the benzyl ring showed satisfactory selectivity for CA VII, highlighting the importance of the benzyl group in fine-tuning the interaction with the enzyme's active site. youtube.com

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide (B165840) Derivatives
Compound ClassTarget IsoformsKey SAR FindingsInhibition PotencyReference
4-(3-Benzyl-guanidino)benzenesulfonamideshCA I, II, VIISubstitutions on the benzyl ring are crucial for selectivity against CA VII over CA I and II.KIs in the subnanomolar range for CA VII. researchgate.netyoutube.com
Benzenesulfonamides with triazole tails (via click chemistry)hCA I, II, IX, XIIInhibited tumor-associated isoforms CA IX and XII more potently than cytosolic CA I and II.Low nM to subnanomolar KIs against CA IX and XII. mdpi.com
General BenzenesulfonamidesCA I, II, IX, XIIActive-site residues at positions 92 and 131 influence binding and affinity, while tail groups modulate isoform specificity.Nanomolar affinities for several CA isoforms. researchgate.net

The N-benzyl moiety is a key pharmacophore in the design of cholinesterase inhibitors for potential use in managing Alzheimer's disease. nih.govnih.gov Derivatives of N-benzyl benzamide (B126) have been identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), with inhibitory concentrations (IC₅₀) ranging from picomolar to nanomolar. nih.govresearchgate.net Surface plasmon resonance assays confirmed that these compounds exert their effect by directly binding to BChE. nih.govresearchgate.net

In another series, N-benzyl-piperidine derivatives were rationally designed based on the structure of the known AChE inhibitor donepezil. nih.gov These compounds were found to be dual inhibitors of both AChE and BChE. nih.gov Molecular docking studies revealed that the N-benzylpiperidine group is crucial for activity, interacting with key amino acid residues in the active site gorge of both enzymes, such as Trp84 in AChE and Trp82 in BChE. nih.govnih.gov SAR studies showed that the enzyme's gorge can accommodate small substituents like halogens or a hydroxyl group on the benzyl ring, which in some cases can form additional hydrogen bonds to enhance binding. nih.gov One such derivative, a meta-chloro substituted compound, was synthesized and confirmed as a potent dual inhibitor. nih.govnih.gov

Table 2: Cholinesterase Inhibition by N-Benzyl Derivatives
Compound ClassTarget Enzyme(s)Key SAR FindingsInhibition Potency (IC₅₀)Reference
N-Benzyl benzamidesBChE (selective)The N-benzyl benzamide scaffold is key for potent and selective BChE inhibition.Picomolar to nanomolar range. nih.govresearchgate.net
N-Benzyl-piperidine derivativesAChE and BChE (dual inhibitors)The N-benzylpiperidine moiety interacts with key tryptophan residues. Small halogen or hydroxyl substituents on the benzyl ring are tolerated.2.08 µM (AChE) and 7.41 µM (BChE) for the most potent analog (4a). nih.gov
Omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivativesAChE (selective)An azaxanthone derivative showed high selectivity for AChE over BChE.Highly potent, with one compound being 190-fold more active than physostigmine (B191203) on rat cortex AChE. mdpi.com

Alpha-glucosidase inhibitors are a class of antidiabetic agents that delay carbohydrate digestion. nih.gov Several studies have demonstrated that benzenesulfonamide derivatives possess significant α-glucosidase inhibitory activity. A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed excellent inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range. The most potent compound in this series, 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one, had an IC₅₀ value of 0.0645 µM.

Similarly, N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives were synthesized and showed good inhibition, with the best compound having an IC₅₀ of 55.31 µM. Research on N-benzyl deoxynojirimycin derivatives provided specific SAR insights into the role of the benzyl group. It was found that substituting the benzyl ring with methoxy (B1213986) and especially hydroxyl groups enhanced the inhibitory activity, while bromine substitution decreased it. This indicates that electron-donating and hydrogen-bonding groups on the benzyl moiety are favorable for interaction with the α-glucosidase active site.

Table 3: Alpha-Glucosidase Inhibition by Benzenesulfonamide and N-Benzyl Derivatives
Compound ClassKey SAR FindingsInhibition Potency (IC₅₀)Reference
3-[4-(Phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-onesThe coumarin-sulfonamide hybrid structure is highly effective. A 4-methylphenylsulfonamido group combined with 7-hydroxy-6-methoxy substitution on the coumarin (B35378) was optimal.0.0645 µM to 26.746 µM.
N-(2,3-Dimethylphenyl)benzenesulfonamidesSpecific aralakyl substitutions on the sulfonamide nitrogen led to the best activity.55.31 µM for the most active compound.
N-Benzyl-deoxynojirimycin derivativesMethoxy and hydroxyl groups on the benzyl ring increase activity; bromine substitution decreases it.0.207 mM for the most active compound (18a).
Phthalimide-benzenesulfonamide hybridsA 4-phenylpiperazin moiety combined with a 4-methylphenyl group on the benzenesulfonamide was most potent.52.2 µM for the most active compound (4m).

Human lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce bioactive signaling molecules. The 12-(S)-LOX isoform, in particular, is a target for diseases like diabetes and thrombosis. Medicinal chemistry efforts led to the identification of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold as a potent and selective inhibitor of 12-LOX.

Through systematic optimization, lead compounds were developed that display nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenase and cyclooxygenase enzymes. The structure-activity relationship for this scaffold highlights the importance of the substituted benzylamine (B48309) portion for achieving high potency. The 2-hydroxy-3-methoxybenzyl group appears to be a key feature for the inhibitory activity of these benzenesulfonamide derivatives against 12-LOX.

Table 4: 12-Lipoxygenase Inhibition by Benzenesulfonamide Derivatives
Compound ClassTarget EnzymeKey SAR FindingsInhibition PotencyReference
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-(S)-LOXThe 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold is critical for potent and selective inhibition.Nanomolar potency.

The bacterial protein FtsZ, a prokaryotic analog of tubulin, is a key target for the development of new antibiotics. It plays an essential role in bacterial cytokinesis by forming a Z-ring that constricts to divide the cell. A high-throughput screen identified N-benzyl-3-sulfonamidopyrrolidines as a novel class of inhibitors of bacterial cell division in E. coli.

The initial screening hit, compound 534F6, exhibited only modest inhibition of the GTPase activity of FtsZ (20±5% at 100 µM). However, subsequent SAR studies revealed that several analogs of this lead compound caused potent bacterial growth inhibition with negligible effects on FtsZ's GTPase activity. This finding suggests that while FtsZ is a primary target for some cell division inhibitors, these specific N-benzylsulfonamide analogs may exert their potent antibacterial effect by targeting other essential proteins involved in bacterial cytokinesis.

Table 5: Inhibition of Bacterial Cell Division by N-Benzylsulfonamide Analogs
Compound ClassPrimary Target InvestigatedKey FindingsReference
N-Benzyl-3-sulfonamidopyrrolidinesFtsZ GTPaseLead compound (534F6) showed only modest inhibition of FtsZ GTPase activity.
Analogs of 534F6Bacterial Growth (E. coli)Several analogs caused potent bacterial growth inhibition without significant antagonism of FtsZ GTPase activity, suggesting an alternative target.

Receptor Binding and Ligand Efficacy Profiles

Beyond enzyme inhibition, derivatives of this compound have been developed as high-affinity ligands for specific G-protein coupled receptors (GPCRs). A notable example is the discovery of a novel, selective κ opioid receptor (KOR) ligand.

Through systematic SAR exploration of a series of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives, a compound (23p) was identified as a highly selective KOR ligand with a new chemotype. This compound displayed a high binding affinity for the KOR with a Kᵢ value of 1.9 nM. In functional assays, it acted as a potent KOR agonist, demonstrating the efficacy of this scaffold in modulating receptor activity.

Separately, other N-benzyl derivatives, specifically chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues, have been characterized as potent and stereospecific antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Certain compounds in this series showed high binding affinities with Kᵢ values as low as 1.83 nM and acted as potent antagonists.

Table 6: Receptor Binding Profiles of this compound Derivatives
Compound DerivativeReceptor TargetBinding Affinity (Kᵢ)Ligand EfficacyReference
N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide (Compound 23p)κ opioid receptor (KOR)1.9 nMPotent Agonist
Chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analoguesTRPV11.83 nM for the most potent analog.Potent Antagonist

Kappa Opioid Receptor (KOR) Agonism and Selectivity

Recent research has identified derivatives of this compound as a novel chemotype with high selectivity and agonism for the kappa opioid receptor (KOR). nih.gov KOR agonists are of significant interest for the management of moderate to severe pain, as they may offer a reduced side-effect profile compared to traditional opioid analgesics. nih.gov

A key study in this area focused on a series of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives. nih.gov Through systematic structure-activity relationship (SAR) exploration, compound 23p was identified as a highly potent and selective KOR ligand. nih.gov This compound demonstrated a Kᵢ value of 1.9 nM for the kappa opioid receptor. nih.gov Furthermore, its O-demethylated metabolite, compound 25 , also showed strong affinity for KOR with a Kᵢ of 3.1 nM. nih.gov

The antinociceptive effects of compound 23p were demonstrated in an abdominal constriction test, and these effects were effectively blocked by pre-treatment with nor-BNI, a selective KOR antagonist, confirming the mechanism of action through the kappa opioid receptor. nih.gov

Below is an interactive data table summarizing the KOR binding affinities for selected this compound derivatives.

CompoundKᵢ (KOR) [nM]Reference
23p 1.9 nih.gov
25 3.1 nih.gov

Exploration of Other Receptor Interactions

The selectivity of this compound derivatives is a critical aspect of their therapeutic potential. High selectivity for the kappa opioid receptor over other opioid receptors, such as the mu (MOR) and delta (DOR) opioid receptors, is desirable to minimize side effects associated with MOR activation, such as respiratory depression and dependence.

In the study of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives, the selectivity of the lead compound 23p was evaluated against MOR and DOR. This compound was found to be a highly selective KOR ligand. nih.gov Other research into conformationally restricted KOR agonists has also highlighted the ability to achieve high selectivity over mu, delta, sigma₁, sigma₂, and NMDA receptors. researchgate.net

Anti-inflammatory Effects of this compound Scaffolds

The anti-inflammatory potential of the this compound scaffold has not been a primary focus of published research to date. While some benzenesulfonamide derivatives have been shown to possess anti-inflammatory properties, often through mechanisms like COX inhibition, specific studies on the this compound series are not available. nih.govmdpi.comresearchgate.netnih.gov One study on decahydroquinoxalines as KOR agonists did demonstrate anti-inflammatory activity in mouse models of dermatitis, suggesting a potential link between KOR agonism and anti-inflammatory effects that could be relevant for future investigations into this compound derivatives. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Elucidation

The available research allows for a focused SAR elucidation primarily for the kappa opioid receptor agonism of this compound derivatives.

For KOR agonism, the SAR of the N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide series highlights the importance of several structural features:

The N-Benzyl Group: This group is a crucial component for potent KOR activity.

The 3-Chloro-benzenesulfonamide Moiety: The substitution pattern on the benzenesulfonamide ring influences potency and selectivity. The 3-chloro substitution appears to be favorable.

The Cyclohexyl Linker: The stereochemistry and substitutions on the cyclohexyl ring are critical for optimal receptor interaction. The (1S,3R,4R) configuration with a 3-((dimethylamino)methyl) and a 4-hydroxy-4-(3-methoxyphenyl) group was found to be highly effective. nih.gov

Metabolism: The O-demethylation of the methoxyphenyl group can still result in a metabolite with high KOR affinity, indicating that this part of the molecule can tolerate some metabolic changes while retaining activity. nih.gov

Due to the lack of specific research on the antimicrobial and anti-inflammatory activities of the this compound scaffold, a comprehensive SAR that encompasses these biological endpoints cannot be constructed at this time. Future research in these areas would be necessary to build a more complete understanding of the structure-activity relationships for this compound class across different biological targets.

Impact of N-Substitution on Biological Activity

The nature of the substituent on the sulfonamide nitrogen atom is a critical determinant of the biological activity in benzenesulfonamide derivatives. In the context of this compound, modifications of the benzyl group or its replacement with other moieties can significantly modulate the pharmacological profile.

Research on analogous N-substituted sulfonamides has demonstrated that variations in the N-substituent can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. frontiersin.orgnih.gov For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, the N-substituent was found to be crucial for their matrix metalloproteinase (MMP) inhibitory activity. nih.gov Similarly, studies on N-substituted phenyldihydropyrazolones showed that the substituent on the pyrazolone (B3327878) nitrogen plays a key role in their activity against Trypanosoma cruzi. frontiersin.org

In the case of this compound derivatives, replacing the benzyl group with other alkyl or aryl moieties can alter the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets. For example, the introduction of different substituents on the benzyl group itself, or its replacement with other heterocyclic rings, can lead to significant changes in activity.

Table 1: Impact of N-Substitution on the Biological Activity of Benzenesulfonamide Derivatives (Illustrative Examples)
Core StructureN-SubstituentObserved Biological Activity
BenzenesulfonamideUnsubstitutedBaseline activity
BenzenesulfonamideBenzylVaried (e.g., potential for enhanced potency)
BenzenesulfonamideSubstituted BenzylModulated activity based on substituent
BenzenesulfonamideAlkylGenerally different potency and selectivity profile
BenzenesulfonamideArylOften leads to distinct pharmacological effects

Role of Halogen Substitution (Chloro) on Potency and Selectivity

The presence and position of halogen substituents on the benzenesulfonamide ring are known to significantly affect the potency and selectivity of these compounds. The 3-chloro substituent in this compound plays a crucial role in defining its electronic character and its potential interactions with target proteins.

Halogens, such as chlorine, are electron-withdrawing groups that can influence the acidity of the sulfonamide N-H group, which is often critical for binding to metalloenzymes like carbonic anhydrases. The position of the chloro group is also vital. For example, a study on pinacolone (B1678379) sulfonamide derivatives showed that different halogen substitutions on the phenyl ring resulted in varied antifungal activity. mdpi.com Specifically, compounds with trichlorophenyl substituents exhibited good control against Botrytis cinerea. mdpi.com

Table 2: Influence of Halogen Substitution on the Biological Activity of Benzenesulfonamide Derivatives (Illustrative Examples)
Compound SeriesSubstitutionEffect on Activity
BenzenesulfonamidesUnsubstitutedBaseline activity
Benzenesulfonamides2-ChloroPotentially altered selectivity
Benzenesulfonamides3-ChloroMay enhance potency and specific interactions
Benzenesulfonamides4-ChloroOften leads to significant changes in biological profile
BenzenesulfonamidesPolychlorinatedCan lead to high potency in certain applications

Influence of Aromatic Ring Substituents on Pharmacological Profiles

Substituents on the aromatic ring of the N-benzyl group can profoundly influence the pharmacological profile of this compound derivatives. These substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

Studies on related sulfonamide derivatives have highlighted the importance of aromatic ring substituents. For instance, research on 2,6-diarylbenzenesulfonamides has shown that substituents on the flanking aromatic rings can fine-tune the acidity and proton affinity of the sulfonamide moiety through-space NH–π interactions. vu.nl Electron-donating groups on the aromatic ring tend to make the sulfonamide a weaker acid, while electron-withdrawing groups have the opposite effect. vu.nl

In the context of this compound, introducing substituents such as methoxy, hydroxyl, or additional halogens onto the benzyl ring can lead to derivatives with tailored biological activities. For example, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified potent and selective inhibitors of 12-lipoxygenase, demonstrating the significant impact of hydroxyl and methoxy substituents on the benzyl ring. nih.gov

Table 3: Effect of Aromatic Ring Substituents on the Benzyl Moiety of N-Benzylbenzenesulfonamide Derivatives (Illustrative Examples)
Substituent on Benzyl RingPotential Effect on ActivityRationale
None (unsubstituted)Baseline activity-
Electron-donating (e.g., -OCH3)May increase binding to certain targetsAlters electronic distribution and potential for H-bonding
Electron-withdrawing (e.g., -NO2)May enhance potency for specific interactionsModifies acidity of N-H and electronic character
Halogen (e.g., -F, -Cl)Can improve binding affinity and metabolic stabilityProvides specific steric and electronic interactions
Bulky alkyl groupMay enhance selectivity or cause steric hindranceAlters steric profile and lipophilicity

Stereochemical Determinants of Biological Function

Stereochemistry can be a crucial factor in the biological activity of chiral sulfonamide derivatives. Although this compound itself is not chiral, the introduction of chiral centers, for example, through substitution on the benzylic carbon or on the N-substituent, can lead to enantiomers with significantly different pharmacological properties.

The differential activity of enantiomers is a well-established principle in pharmacology, arising from the three-dimensional nature of drug-receptor interactions. One enantiomer may exhibit higher affinity and/or efficacy for a specific target, while the other may be less active, inactive, or even exhibit off-target effects.

While specific studies on the stereochemical determinants of this compound are not extensively documented, the principles can be inferred from research on other chiral sulfonamides. For instance, in the development of matrix metalloproteinase inhibitors, chirality was a key consideration, with different stereoisomers showing varied potencies. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, it would be essential to separate and evaluate the individual enantiomers to fully characterize their biological profiles.

Table 4: Hypothetical Influence of Stereochemistry on the Biological Activity of Chiral this compound Derivatives
StereoisomerHypothetical Biological ActivityReason
(R)-enantiomerPotentially higher potencyOptimal three-dimensional fit with the target binding site
(S)-enantiomerPotentially lower potency or different activitySuboptimal fit with the target binding site
Racemic mixtureActivity would be a composite of both enantiomersContains a 1:1 ratio of the (R)- and (S)-enantiomers

Medicinal Chemistry Applications and Future Research Directions

N-Benzyl-3-chloro-benzenesulfonamide as a Versatile Medicinal Chemistry Scaffold

This compound has emerged as a valuable and versatile scaffold in medicinal chemistry. Its structure, featuring a benzenesulfonamide (B165840) core with a benzyl (B1604629) group on the sulfonamide nitrogen and a chlorine atom at the 3-position of the benzene (B151609) ring, serves as a crucial building block for a diverse range of pharmaceutical compounds. The benzenesulfonamide moiety is a well-established pharmacophore found in numerous biologically active molecules, recognized for its role in enzyme inhibition and antimicrobial activities. nsf.gov

The specific substitution pattern of this compound, particularly the meta-positioned chlorine, influences its electronic properties, reactivity, and biological profile, making it a distinct starting point for drug design. Researchers have leveraged this scaffold to develop compounds targeting various biological systems. Notably, it has been instrumental in the creation of potent carbonic anhydrase (CA) inhibitors, which are significant in treating conditions like glaucoma. Furthermore, derivatives of this compound have shown promise as selective κ-opioid receptor (KOR) agonists, highlighting its potential in developing novel analgesics for pain management. nih.gov The adaptability of the N-benzylbenzenesulfonamide framework is also evident in its exploration for developing inhibitors of γ-secretase for Alzheimer's disease and as modulators for the glucocorticoid receptor. nsf.gov

Rational Drug Design and Lead Optimization Strategies

The development of this compound derivatives into clinical candidates relies on systematic rational drug design and lead optimization strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a key strategy in drug design to identify novel core structures with similar biological activity but different chemical properties. Starting from a known active molecule, this technique involves replacing its central scaffold with a structurally distinct core that maintains the essential three-dimensional arrangement of key pharmacophoric features. For instance, research on N-benzyl-3,4,5-trimethoxyaniline, a structurally related N-benzyl compound, utilized scaffold hopping to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. researchgate.net This demonstrates how the N-benzyl portion can be retained while the rest of the molecule is fundamentally altered to explore new chemical space and intellectual property. researchgate.net

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, aiming to improve the compound's biological profile. For the this compound scaffold, various bioisosteric modifications can be envisioned. The benzene rings, for example, could be replaced by saturated C(sp3)-rich bioisosteres like bicyclo[1.1.1]pentanes (BCPs) or bicyclo[2.2.2]octanes (BCOs). nih.gov Such replacements are known to often improve metabolic stability and solubility while maintaining or enhancing biological activity. nih.gov Similarly, the sulfonamide linker itself could be exchanged for other groups, or the chlorine atom could be replaced by other halogens or functional groups to fine-tune activity and selectivity. acs.org

Targeted library synthesis is a cornerstone of modern drug discovery, enabling the rapid generation and evaluation of numerous analogs of a lead compound. This approach was effectively used in the discovery of a novel, selective κ-opioid receptor (KOR) ligand based on the this compound scaffold. nih.gov Researchers designed, synthesized, and evaluated a series of derivatives, leading to the identification of compound 23p with a high affinity for the KOR (Ki = 1.9 nM). nih.gov This systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing lead compounds. nih.gov

In a similar vein, a synthesized library of N-benzyl sulfonamides derived from an indole (B1671886) core was screened to identify potent agents against pancreatic cancer. nih.gov This study highlights a strategy where a core scaffold, in this case containing the N-benzyl sulfonamide feature, is systematically decorated with various substituents to screen for activity against specific disease targets like cancer cell lines. nih.gov Four compounds from this library displayed sub-micromolar potency against PANC-1 cells. nih.gov

Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding how this compound and its derivatives exert their effects at a molecular level is critical for their development as therapeutic agents.

As κ-Opioid Receptor (KOR) Agonists: A derivative of this compound, compound 23p , was identified as a potent and selective KOR agonist. nih.gov Its mechanism of action was confirmed in an abdominal constriction test, where its pain-relieving (antinociceptive) effect was effectively nullified by pre-treatment with nor-BNI, a known selective KOR antagonist. nih.gov This demonstrates that the analgesic effect is directly mediated through the activation of the κ-opioid receptor. nih.gov

As Carbonic Anhydrase (CA) Inhibitors: The mechanism for benzenesulfonamide-based compounds as CA inhibitors is well-understood. They act by binding to the zinc ion within the enzyme's active site, which blocks its catalytic activity. This inhibition prevents the hydration of carbon dioxide to bicarbonate, a process relevant in various physiological functions, including the regulation of intraocular pressure in the eye, making these compounds useful for glaucoma treatment.

As Antibacterial Agents: The antibacterial properties of some sulfonamides are attributed to their ability to interfere with the synthesis of folic acid in bacteria. As structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit the dihydropteroate (B1496061) synthase enzyme, which is essential for bacterial survival but absent in humans.

Advancements in Analytical Methodologies for this compound Research

The synthesis and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods are essential for confirming the identity, purity, and structural features of newly synthesized compounds. nsf.gov

Key analytical methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure of the compounds, confirming the connectivity of atoms and the presence of specific functional groups. nsf.gov

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight of the compounds and to assess their purity. bldpharm.com

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of chemical reactions, while High-Performance Liquid Chromatography (HPLC) is used for the purification and purity analysis of the final compounds. nsf.govbldpharm.com

Single-Crystal X-ray Diffraction: This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. nsf.gov It was used to characterize the crystal structure of a related N-benzyl-4-methylbenzenesulfonamide derivative. nsf.gov

Table 1: Analytical Methodologies in this compound Research

Analytical Technique Application Reference
NMR Spectroscopy Structural elucidation and verification. nsf.gov
Mass Spectrometry (LC-MS) Molecular weight determination and purity assessment. bldpharm.com
HPLC Purification and quantitative purity analysis. bldpharm.com
X-ray Crystallography Determination of the precise 3D molecular structure. nsf.gov
Thin-Layer Chromatography (TLC) Reaction monitoring. nsf.gov

Emerging Therapeutic Areas and Unexplored Research Avenues for this compound and its Derivatives

The versatility of the this compound scaffold opens up numerous avenues for future research and development in various therapeutic areas with high unmet medical needs. novartis.com

Pain Management: The discovery of potent and selective KOR agonists from this scaffold is a significant step toward developing new analgesics. nih.gov KOR agonists are of particular interest as they may offer pain relief with a reduced side effect profile compared to traditional opioids. researchgate.net

Oncology: The benzenesulfonamide core is present in inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers, making this an important area for exploration. Furthermore, related sulfonamide libraries have shown promising activity against pancreatic cancer cells, suggesting the potential of this compound derivatives in oncology. nih.gov

Neurological Disorders: The N-benzylbenzenesulfonamide moiety has been identified in inhibitors of γ-secretase, a key target in Alzheimer's disease research. nsf.gov Additionally, related benzenesulfonamide compounds have been patented as voltage-gated sodium channel (NaV1.6) blockers for the treatment of epilepsy. google.com This points to a significant, yet largely unexplored, potential in neurology. novartis.comtemaetfs.com

Infectious Diseases: While the general antibacterial potential of sulfonamides is known, targeted synthesis and screening of this compound derivatives against specific and drug-resistant bacterial strains could yield novel antimicrobial agents.

Future research should focus on expanding the libraries of these derivatives and screening them against a wider range of biological targets, particularly in the fields of oncology and neurology, which remain areas of intense therapeutic development. temaetfs.com

Q & A

Q. What are the standard synthetic routes for N-Benzyl-3-chloro-benzenesulfonamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of benzylamine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., using NaHCO₃ in dichloromethane). Post-reaction purification involves extraction, solvent evaporation, and recrystallization from ethanol. Purity validation employs HPLC (>98% by area normalization) and spectroscopic techniques (¹H/¹³C NMR, IR). For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, with refinement using SHELXL .

Q. Which spectroscopic and crystallographic parameters are critical for characterizing this compound?

  • Methodological Answer : Key spectroscopic markers include:
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), benzylic CH₂ (δ 4.3–4.5 ppm).
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
    Crystallographic parameters (e.g., space group P2₁/c, unit cell dimensions a = 25.02 Å, b = 5.37 Å, c = 8.13 Å) should align with deposited data in the Cambridge Structural Database . Refinement residuals (R₁ < 0.05) and wR₂ (< 0.10) are quality indicators .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Methodological Answer : Yield optimization involves:
  • Stoichiometry : Excess 3-chlorobenzenesulfonyl chloride (1.2 equiv.) to drive the reaction.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (0–5°C) to suppress hydrolysis.
  • Workup : Neutralization with dilute HCl to precipitate unreacted sulfonyl chloride. Monitor by TLC (silica gel, hexane:EtOAc 3:1) .

Q. How should researchers resolve contradictions between computational and experimental structural data (e.g., bond lengths, angles)?

  • Methodological Answer : Cross-validate using:
  • SC-XRD : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with DFT-optimized geometries (B3LYP/6-31G*).
  • Hirshfeld surface analysis : Assess intermolecular interactions (e.g., Cl⋯H contacts) to explain packing discrepancies.
    Contradictions may arise from dynamic effects (e.g., crystal packing strain) not captured in static computations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives for antimicrobial applications?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance activity.
  • Bioassay design : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values).
  • QSAR modeling : Use Hammett σ constants to correlate electronic effects with bioactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Common issues include:
  • Disordered solvent molecules : Apply SQUEEZE (PLATON) to model electron density.
  • Twinning : Use the TWIN/BASF command in SHELXL for data integration.
    Example refinement: R₁ = 0.030, wR₂ = 0.070 for a related N-benzyl sulfonamide .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal analysis : TGA/DSC to determine decomposition onset (>200°C).
  • pH stability : Store in neutral buffers (pH 6–8) to avoid sulfonamide hydrolysis.
  • Light sensitivity : Use amber vials; monitor photodegradation via UV-Vis (λ = 270 nm) .

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